tert-Butyl (S)-azepan-3-ylcarbamate oxalate
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Overview
Description
tert-Butyl (S)-azepan-3-ylcarbamate oxalate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to an azepane ring, which is further linked to a carbamate group The oxalate part of the compound indicates that it is in the form of an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-azepan-3-ylcarbamate oxalate typically involves the protection of the amino group of azepane with a tert-butyl carbamate group. This can be achieved by reacting azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (S)-azepan-3-ylcarbamate can then be converted to its oxalate salt by reacting it with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-azepan-3-ylcarbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and manganese catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-azepan-3-ylcarbamate oxalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amino acids and peptides. It helps in the selective modification of specific functional groups without affecting others.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-azepan-3-ylcarbamate oxalate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the azepane ring.
tert-Butyl (S)-azepan-3-ylcarbamate: Similar but not in the oxalate salt form.
tert-Butyl (S)-piperidin-3-ylcarbamate: Similar but with a piperidine ring instead of an azepane ring.
Uniqueness
tert-Butyl (S)-azepan-3-ylcarbamate oxalate is unique due to the combination of the azepane ring and the oxalate salt form. This combination provides distinct chemical and physical properties, such as increased solubility and stability, which are not observed in similar compounds.
Properties
Molecular Formula |
C13H24N2O6 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t9-;/m0./s1 |
InChI Key |
OWLYKXHCOXPUKJ-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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